molecular formula C10H14N5Na2O8P B12350015 disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B12350015
M. Wt: 409.20 g/mol
InChI Key: BIWPCZXJRBMGSZ-STHMRUMGSA-L
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Description

Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. It is commonly used in biochemical and pharmaceutical research due to its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate typically involves the following steps:

    Purine Base Preparation: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring and subsequent fusion with a pyrimidine ring.

    Ribose Sugar Attachment: The ribose sugar is attached to the purine base through a glycosidic bond. This step requires the activation of the ribose sugar and the presence of a suitable catalyst.

    Phosphate Group Addition: The phosphate group is introduced through a phosphorylation reaction. This step often requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch Processing: The compound is synthesized in batches, with each batch undergoing the same series of reactions.

    Continuous Processing: In some cases, continuous processing is used, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine base or the ribose sugar.

    Substitution: Substitution reactions can occur at various positions on the purine base or the ribose sugar.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in various biochemical pathways and processes.

    Medicine: Used in the development of pharmaceuticals and therapeutic agents.

    Industry: Employed in the production of various biochemical products.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in biochemical pathways.

    Interact with DNA/RNA: Affect the synthesis and function of nucleic acids.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate can be compared with other similar compounds such as:

    Disodium guanylate: Similar structure but different biological activity.

    Disodium inosinate: Another nucleotide derivative with distinct properties.

    Disodium adenosine monophosphate: Different purine base but similar overall structure.

These comparisons highlight the unique features and applications of this compound in various scientific fields.

Properties

Molecular Formula

C10H14N5Na2O8P

Molecular Weight

409.20 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,5+,6+,7?;;;/m0.../s1

InChI Key

BIWPCZXJRBMGSZ-STHMRUMGSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+]

Origin of Product

United States

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